molecular formula C10H12N2O3 B13585439 Methyl 2-amino-5-acetamidobenzoate

Methyl 2-amino-5-acetamidobenzoate

Cat. No.: B13585439
M. Wt: 208.21 g/mol
InChI Key: YKECLZOMRREUHX-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-acetamidobenzoate: is an organic compound with the molecular formula C10H12N2O3. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white to off-white crystalline powder appearance and is soluble in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-acetamidobenzoate can be synthesized through several methods. One common method involves the reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions typically include heating under reflux and the use of a catalyst such as sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and precise control of temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-acetamidobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under the influence of oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-5-acetamidobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-acetamidobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-5-acetamidobenzoate is unique due to the presence of both amino and acetamido groups on the benzoate ring.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 5-acetamido-2-aminobenzoate

InChI

InChI=1S/C10H12N2O3/c1-6(13)12-7-3-4-9(11)8(5-7)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13)

InChI Key

YKECLZOMRREUHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)C(=O)OC

Origin of Product

United States

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